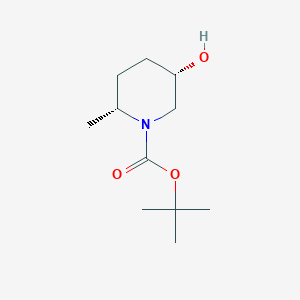![molecular formula C18H23N3O4S B2568491 2-[[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine CAS No. 2380057-78-1](/img/structure/B2568491.png)
2-[[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is commonly referred to as "compound 1" and is a potent and selective inhibitor of the protein kinase B-Raf.
Mécanisme D'action
The mechanism of action of 2-[[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine involves the inhibition of the protein kinase B-Raf, which is a key regulator of the MAPK/ERK signaling pathway. This pathway is involved in the regulation of cell growth, differentiation, and survival, and its dysregulation is commonly observed in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine are largely attributed to its inhibition of B-Raf. This inhibition leads to the suppression of the MAPK/ERK signaling pathway, which can result in the inhibition of cell growth and proliferation. Additionally, this compound has been shown to have anti-inflammatory effects, which may be mediated by its ability to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine in lab experiments is its potency and selectivity for B-Raf. This makes it a valuable tool for studying the role of this protein kinase in various cellular processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-[[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine. One potential direction is the development of new anticancer drugs based on this compound. Another direction is the investigation of its anti-inflammatory properties for the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as neuroscience and immunology.
Méthodes De Synthèse
The synthesis of 2-[[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine involves several steps, including the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with piperidine, followed by the reaction of the resulting intermediate with 2-(bromomethyl)pyrimidine. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
The potential applications of 2-[[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine in scientific research are vast. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new anticancer drugs. Additionally, it has been found to have anti-inflammatory properties, which could make it useful in the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
2-[[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-14-11-16(6-7-17(14)24-2)26(22,23)21-10-3-5-15(12-21)13-25-18-19-8-4-9-20-18/h4,6-9,11,15H,3,5,10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKWUTXDNQHTOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)COC3=NC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2568408.png)
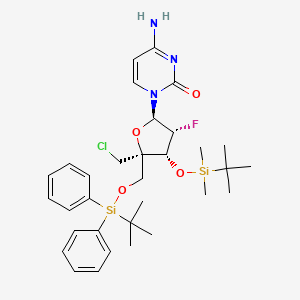
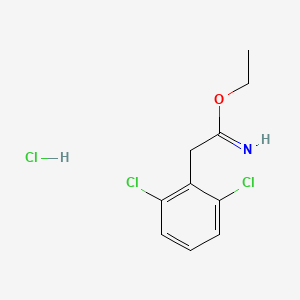
![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2568413.png)
![N-(3-methoxybenzyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2568414.png)
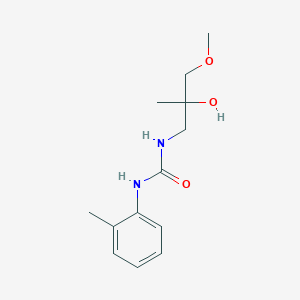
![(1'R,2R,3'S)-5-Hydroxy-3'-(3-hydroxyprop-1-en-2-yl)-3-oxospiro[1-benzofuran-2,2'-cyclopentane]-1'-carboxylic acid](/img/structure/B2568418.png)
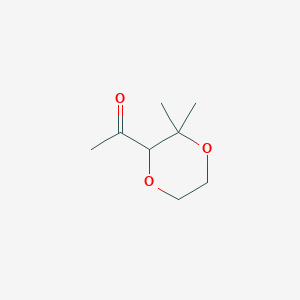
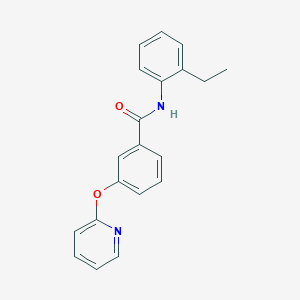
![{8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(phenyl)methanone](/img/structure/B2568422.png)
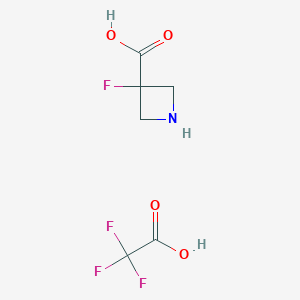
![2-(1,2-Benzoxazol-3-yl)-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2568427.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2568428.png)
